4-(bromomethyl)-5,5-dimethyloxolan-2-one
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Overview
Description
4-(bromomethyl)-5,5-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a bromomethyl group attached to the oxolane ring, which is further substituted with two methyl groups at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-5,5-dimethyloxolan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 5,5-dimethyloxolan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(bromomethyl)-5,5-dimethyloxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .
Scientific Research Applications
4-(bromomethyl)-5,5-dimethyloxolan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its derivatives may exhibit biological activity.
Material Science: It can be utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound and its derivatives are studied for their potential effects on biological systems, including enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-5,5-dimethyloxolan-2-one involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved may include enzyme inhibition, receptor modulation, or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)benzophenone
- 4-(Bromomethyl)pyridine hydrobromide
Comparison
Compared to these similar compounds, 4-(bromomethyl)-5,5-dimethyloxolan-2-one is unique due to its oxolane ring structure, which imparts different chemical properties and reactivity. For instance, the presence of the oxolane ring can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other bromomethyl derivatives .
Properties
CAS No. |
89893-04-9 |
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Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.1 |
Purity |
95 |
Origin of Product |
United States |
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